molecular formula C16H15N3O4S B11491466 N-(3,5-dimethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(3,5-dimethoxybenzyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11491466
M. Wt: 345.4 g/mol
InChI Key: JNCQQVFDTXFTTC-UHFFFAOYSA-N
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Description

N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves a multi-step process. One common method starts with the preparation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The thiophene ring is then introduced via a coupling reaction, and the final product is obtained by attaching the 3,5-dimethoxyphenylmethyl group through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H15N3O4S/c1-21-11-6-10(7-12(8-11)22-2)9-17-15(20)16-18-14(19-23-16)13-4-3-5-24-13/h3-8H,9H2,1-2H3,(H,17,20)

InChI Key

JNCQQVFDTXFTTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3)OC

Origin of Product

United States

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